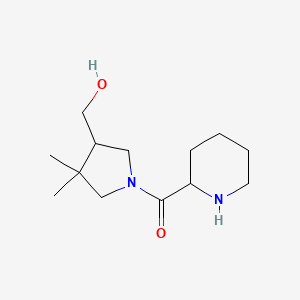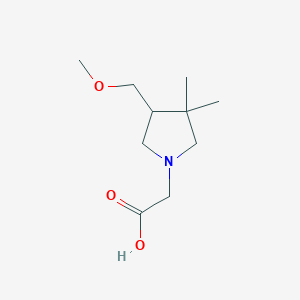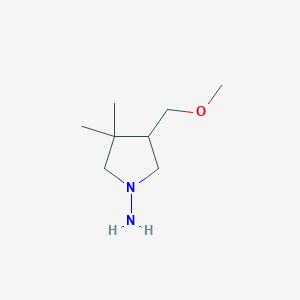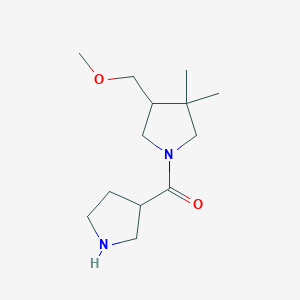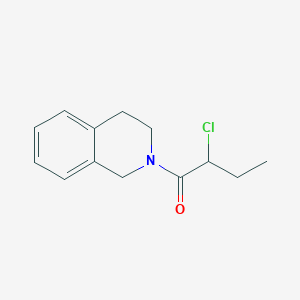
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
Descripción general
Descripción
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a small molecule that has been studied extensively for its potential applications in scientific research. This molecule, also known as 2-chloro-1-isoquinolin-2-ylbutan-1-one, has been found to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
Optical and Thermophysical Investigations
A study modeled and synthesized a new substance related to the 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one structure, focusing on its molecular properties and maximum absorption in the near IR region. The synthesized dye was incorporated into a thermostable polarizer film along with magnetite (Fe3O4) nanoparticles, demonstrating potential applications in laser technologies, polarizing microscopes, and other optical instruments due to its high polarization efficiency and thermal conductivity anisotropy (Shahab et al., 2016).
Synthesis of π-Conjugated Systems
Another research focused on the ultrasound-assisted Wittig reaction to synthesize 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones, demonstrating the method's efficiency for generating extended π-conjugated systems. These compounds served as precursors for more complex structures, highlighting their utility in constructing novel acridone derivatives and other organic compounds (Frites et al., 2022).
Chemoselective Tert-Butyloxycarbonylation
Research demonstrated the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, as a chemoselective tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This highlights its application in synthesizing protected amines and phenols under mild conditions, useful in various chemical syntheses (Ouchi et al., 2002).
Aromatization and Functionalization of Isoquinolines
A study presented a route to functionalized isoquinolines through the chlorination of 1-alkyl-3,4-dihydroisoquinolines, followed by aromatization. This method enables the synthesis of novel chlorinated 3,4-dihydroisoquinolines, serving as precursors for further chemical modifications (Jacobs et al., 2009).
Propiedades
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYIUVZMZDJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)
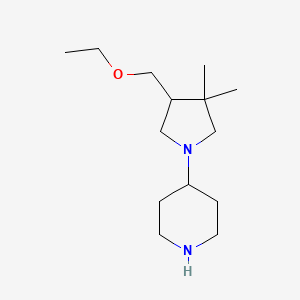
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)
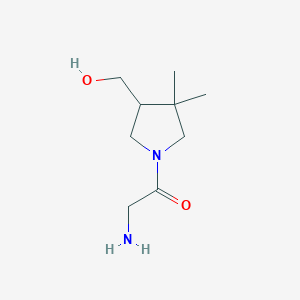
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
